Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate

Catalog No.
S802945
CAS No.
72653-21-5
M.F
C11H16O4
M. Wt
212.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate

CAS Number

72653-21-5

Product Name

Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate

IUPAC Name

ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

InChI

InChI=1S/C11H16O4/c1-3-15-10(14)11(8(2)12)6-4-9(13)5-7-11/h3-7H2,1-2H3

InChI Key

CBUZTWMDYDHENI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CCC(=O)CC1)C(=O)C

Canonical SMILES

CCOC(=O)C1(CCC(=O)CC1)C(=O)C

Ethyl 1-acetyl-4-oxocyclohexanecarboxylate: is a chemical compound with the molecular formula C11H16O4 . It is typically stored at room temperature and appears as a colorless to yellow sticky oil or semi-solid .

One potential application of this compound is in the field of organic synthesis . A study has shown that it can be used in the cyclization mechanisms of ethyl cyanoacetate with salicylaldehyde for the efficient synthesis of coumarin-3-carboxylate ester . The condensation of ethyl cyanoacetate and salicylaldehyde is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate . The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds . An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .

Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate is a chemical compound with the molecular formula C₁₁H₁₆O₄ and a CAS number of 72653-21-5. This compound features a cyclohexane ring substituted with an acetyl group and a carboxylate ester, contributing to its unique chemical properties. The structure consists of a six-membered carbon ring with various functional groups that enhance its reactivity and potential applications in medicinal chemistry and organic synthesis .

Typical for compounds containing carbonyl and ester functionalities. Some notable reactions include:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or amines.
  • Esterification: The carboxylic acid moiety can react with alcohols to form esters, which can be useful in synthesizing more complex organic molecules.
  • Reduction: The ketone functionality can be reduced to secondary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions make the compound versatile for synthetic applications in organic chemistry.

Research indicates that ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate exhibits potential biological activities, particularly in the fields of pharmacology. It has been studied for its anti-cancer and anti-inflammatory properties. Preliminary studies suggest that it may inhibit certain cellular pathways involved in tumor growth and inflammation, making it a candidate for further investigation in drug development .

Several methods have been proposed for synthesizing ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be achieved through the reaction of an acetic acid derivative with cyclohexanone.
  • Esterification: The compound can also be synthesized via the esterification of cyclohexane derivatives with acetic anhydride or acetyl chloride in the presence of a base.
  • Multi-step Synthesis: A more complex route may involve multiple steps including alkylation and functional group transformations to achieve the desired structure.

These methods highlight the compound's accessibility for synthetic chemists.

Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate finds applications primarily in:

  • Pharmaceutical Research: Its potential therapeutic properties make it a candidate for drug development, particularly in oncology and inflammation-related conditions.
  • Organic Synthesis: Due to its reactive functional groups, it serves as an intermediate in synthesizing more complex organic molecules.

Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate shares similarities with several other compounds, particularly those containing cyclohexane rings and carboxylic acid derivatives. Here are some similar compounds:

Compound NameStructure FeaturesUnique Aspects
Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylateSimilar structure but different position of acetylPotentially different biological activity profile
Methyl 1-acetyl-4-oxocyclohexane-1-carboxylateMethyl group instead of ethylVariation in solubility and reactivity
Propyl 1-acetyl-4-oxocyclohexane-1-carboxylatePropyl group instead of ethylAltered pharmacokinetics compared to ethyl variant

The uniqueness of ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate lies in its specific substitution pattern on the cyclohexane ring, which influences its reactivity and biological activity compared to these similar compounds.

XLogP3

0.4

Dates

Modify: 2023-08-15

Explore Compound Types